molecular formula C11H17NO4 B2514550 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoicacid CAS No. 2418650-21-0

2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoicacid

Cat. No.: B2514550
CAS No.: 2418650-21-0
M. Wt: 227.26
InChI Key: KPHGQNRDYNWNQW-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid involves its reactivity as a protected amino acid derivative. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid is unique due to its allene structure, which imparts distinct reactivity compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h6,8H,1,7H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHGQNRDYNWNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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